molecular formula C16H18N4OS B2658043 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide CAS No. 2035036-64-5

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide

Cat. No.: B2658043
CAS No.: 2035036-64-5
M. Wt: 314.41
InChI Key: FCDMSHFYIGVOMB-VOTSOKGWSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide is a synthetic organic compound characterized by a piperidin-4-yl core substituted with a 1,2,5-thiadiazole heterocycle and a cinnamamide side chain. This compound’s structure suggests possible applications in medicinal chemistry, though its pharmacological profile remains understudied compared to analogs.

Properties

IUPAC Name

(E)-3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(7-6-13-4-2-1-3-5-13)18-14-8-10-20(11-9-14)15-12-17-22-19-15/h1-7,12,14H,8-11H2,(H,18,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDMSHFYIGVOMB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide typically involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the cinnamamide group can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Core Structural Differences

Compound Name Piperidine Substituent Amide Group Key Modifications
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide 1,2,5-thiadiazole Cinnamamide (phenyl-propenamide) Unique thiadiazole ring; α,β-unsaturated amide
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide 2-fluorophenethyl Propionamide Dual fluorophenyl groups; phenethyl side chain
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide Phenethyl Butyramide Methoxyphenyl group; longer aliphatic chain
N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide Phenethyl Isobutyramide Branched amide; unsubstituted phenyl

Pharmacological and Regulatory Implications

  • Thiadiazole vs. Fluorophenethyl/Phenethyl Groups: The thiadiazole ring in the target compound replaces fluorinated or methoxy-substituted aromatic groups seen in regulated analogs.
  • Legislative Context : Compounds listed in are subject to corrective legislation due to their structural similarity to fentanyl analogs. The target compound’s distinct thiadiazole-cinnamamide architecture may exempt it from current regulations, though its structural kinship warrants scrutiny .

Research Findings and Knowledge Gaps

Binding Affinity and Selectivity

No direct studies on the target compound’s receptor interactions are available. However, analogs like N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide (a fentanyl derivative) exhibit high µ-opioid receptor affinity due to phenethyl and branched amide motifs. The thiadiazole ring’s electronegativity might reduce opioid activity but could confer selectivity for non-opioid targets (e.g., serotonin receptors) .

Metabolic Stability

Conversely, thiadiazole’s metabolic resistance (via sulfur/nitrogen atoms) might offset this liability.

Toxicity Concerns

Regulated analogs in are linked to respiratory depression and overdose risks. The target compound’s unique structure could mitigate these effects, though thiadiazole rings are associated with idiosyncratic toxicity in some drug candidates.

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various studies and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be synthesized through the reaction of piperidine derivatives with cinnamic acid derivatives under controlled conditions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluated the effects of thiadiazole derivatives on various human cancer cell lines, including HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). The results showed that these compounds could inhibit cell viability under both normoxic and hypoxic conditions, suggesting their potential as anticancer agents .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-29TBDInduction of apoptosis
Similar Thiadiazole DerivativeMDA-MB-231TBDInhibition of carbonic anhydrases
Similar Thiadiazole DerivativeMG-63TBDAlteration of tumor microenvironment pH

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds in this class have been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is often overexpressed in tumors. The inhibition of CA IX can lead to altered tumor pH and reduced tumor growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • pH Modulation : By inhibiting carbonic anhydrases, it can raise the pH in the tumor microenvironment, making it less favorable for tumor growth.
  • Enzyme Interaction : The structural features of thiadiazole allow for specific interactions with enzyme active sites.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

  • A study demonstrated that a closely related thiadiazole compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.

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